molecular formula C22H26Cl4N2O2 B14163877 (trans)-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride CAS No. 7289-21-6

(trans)-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride

Cat. No.: B14163877
CAS No.: 7289-21-6
M. Wt: 492.3 g/mol
InChI Key: XKZLLDQKULUMEB-UHFFFAOYSA-N
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Description

(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two chlorobenzyl groups and two amide functionalities. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with 2-chlorobenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-chlorobenzyl)cyclohexanedicarboxamide: Lacks the trans configuration and dihydrochloride form.

    N,N’-Bis(2-chlorobenzyl)terephthalamide: Contains a benzene ring instead of a cyclohexane ring.

    N,N’-Bis(2-chlorobenzyl)adipamide: Contains an adipic acid backbone instead of a cyclohexane ring.

Uniqueness

(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride is unique due to its trans configuration and the presence of two hydrochloride ions. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

7289-21-6

Molecular Formula

C22H26Cl4N2O2

Molecular Weight

492.3 g/mol

IUPAC Name

1-N,4-N-bis[(2-chlorophenyl)methyl]cyclohexane-1,4-dicarboxamide;dihydrochloride

InChI

InChI=1S/C22H24Cl2N2O2.2ClH/c23-19-7-3-1-5-17(19)13-25-21(27)15-9-11-16(12-10-15)22(28)26-14-18-6-2-4-8-20(18)24;;/h1-8,15-16H,9-14H2,(H,25,27)(H,26,28);2*1H

InChI Key

XKZLLDQKULUMEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3Cl.Cl.Cl

Origin of Product

United States

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